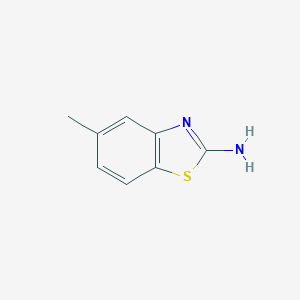

2-Amino-5-methylbenzothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c1-5-2-3-7-6(4-5)10-8(9)11-7/h2-4H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MELAGXOBBSTJPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40163800 | |

| Record name | Benzothiazole, 2-amino-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14779-17-0 | |

| Record name | 5-Methyl-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14779-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2-benzothiazolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014779170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5-methylbenzothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45346 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzothiazole, 2-amino-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHYL-2-BENZOTHIAZOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C5GV4TQ4N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Basic Properties of 2-Amino-5-methylbenzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of 2-Amino-5-methylbenzothiazole, a heterocyclic amine with significant potential in medicinal chemistry. Due to the limited availability of specific experimental data for this particular isomer, this guide also includes comparative data from its closely related isomers, 2-Amino-4-methylbenzothiazole and 2-Amino-6-methylbenzothiazole, to provide a broader context for its physicochemical characteristics. The document details its chemical structure, physical properties, and outlines a plausible synthetic route. Furthermore, it delves into the biological significance of the 2-aminobenzothiazole scaffold, particularly its role as an inhibitor of the PI3K/AKT signaling pathway, a critical target in cancer therapy.

Physicochemical Properties

The fundamental physicochemical properties of this compound and its common isomers are summarized in the table below. It is important to note the distinct properties that arise from the varied substitution pattern on the benzene ring.

| Property | This compound | 2-Amino-4-methylbenzothiazole | 2-Amino-6-methylbenzothiazole |

| CAS Number | 14779-17-0[1] | 1477-42-5 | 2536-91-6 |

| Molecular Formula | C₈H₈N₂S | C₈H₈N₂S | C₈H₈N₂S |

| Molecular Weight | 164.23 g/mol | 164.23 g/mol | 164.23 g/mol |

| Appearance | Off-white solid (predicted) | - | Pale yellow granular product |

| Melting Point | Data not available | - | 140-142 °C |

| Boiling Point | Data not available | Data not available | Data not available |

| pKa | Data not available | Data not available | Data not available |

| Solubility | Data not available | Data not available | Soluble in hot ethanol |

Experimental Protocols

Synthesis of this compound

A plausible and detailed experimental protocol for the synthesis of this compound can be adapted from the established synthesis of its 6-methyl isomer, which utilizes m-toluidine as the starting material.

Reaction Scheme:

m-Toluidine → m-Tolylthiourea → this compound

Step 1: Synthesis of m-Tolylthiourea

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 1 mole of m-toluidine in a suitable solvent such as chlorobenzene.

-

Slowly add 0.55 moles of concentrated sulfuric acid dropwise to form a fine suspension of m-toluidine sulfate.

-

To this suspension, add 1.1 moles of sodium thiocyanate.

-

Heat the mixture at 100°C for approximately 3 hours. The resulting solution contains the intermediate, m-tolylthiourea.

Step 2: Cyclization to this compound

-

Cool the solution containing m-tolylthiourea to 30°C.

-

Slowly add 1.34 moles of sulfuryl chloride, ensuring the temperature does not exceed 50°C.

-

Maintain the reaction mixture at 50°C for 2 hours, or until the evolution of hydrogen chloride gas ceases.

-

Remove the solvent by distillation.

-

The resulting crude product is then made alkaline by the addition of concentrated ammonium hydroxide, which precipitates the this compound.

-

The precipitate is filtered and washed with water.

-

For purification, the solid can be recrystallized from a suitable solvent such as ethanol.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl group protons, and the amine protons.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic ring and methyl group, C=N stretching of the thiazole ring, and C-S stretching.

-

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound, and the fragmentation pattern can provide further structural information.

Biological Activity and Signaling Pathway

The 2-aminobenzothiazole scaffold is a recognized pharmacophore in drug discovery, with derivatives exhibiting a range of biological activities, including anticancer properties. A significant mechanism of action for the anticancer effects of many 2-aminobenzothiazole derivatives is the inhibition of the Phosphoinositide 3-kinase (PI3K) signaling pathway.[2][3][4] This pathway is crucial for cell survival, growth, and proliferation, and its dysregulation is a hallmark of many cancers.[3][4]

The PI3K/AKT/mTOR pathway is a key signaling cascade that is frequently overactive in cancer.[3][4] Certain 2-aminobenzothiazole derivatives have been shown to be potent inhibitors of PI3Kα, a key isoform in this pathway.[5] By inhibiting PI3K, these compounds can block downstream signaling through AKT and mTOR, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[5]

Below is a diagram illustrating the inhibition of the PI3K/AKT signaling pathway by 2-aminobenzothiazole derivatives.

References

- 1. 2-Amino-5-Methyl Benzothiazole (CAS No. 14779-17-0) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, biological evaluation, and in silico studies of 2-aminobenzothiazole derivatives as potent PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Amino-5-methylbenzothiazole and Its Isomers

Disclaimer: Direct experimental data for 2-Amino-5-methylbenzothiazole is scarce in the readily available scientific literature. This guide provides a comprehensive overview of the physicochemical characteristics, synthetic approaches, and analytical methodologies based on closely related isomers and the general properties of the 2-aminobenzothiazole scaffold. Researchers should validate all information for the specific this compound compound through experimental analysis.

Physicochemical Properties

Table 1: General and Physical Properties of Aminomethylbenzothiazole Isomers

| Property | 2-Amino-4-methylbenzothiazole | 2-Amino-6-methylbenzothiazole | 5-Amino-2-methylbenzothiazole |

| Molecular Formula | C₈H₈N₂S | C₈H₈N₂S | C₈H₈N₂S |

| Molecular Weight | 164.23 g/mol | 164.23 g/mol | 164.23 g/mol |

| Appearance | Not Specified | Pale yellow granular product | Powder |

| Melting Point | Not Specified | 140-142 °C | 249-250 °C (decomposes)[1] |

Table 2: Spectroscopic Data of Aminomethylbenzothiazole Isomers

| Spectroscopic Data | 2-Amino-4-methylbenzothiazole | 2-Amino-6-methylbenzothiazole | 5-Amino-2-methylbenzothiazole |

| ¹H NMR | Data not available | Data not available | Data not available |

| ¹³C NMR | Data not available | Data not available | Data not available |

| IR Spectroscopy | Data not available | Data not available | Data not available |

| Mass Spectrometry | Data not available | Data not available | Data not available |

Synthesis and Experimental Protocols

A general synthetic approach for 2-aminobenzothiazoles is the reaction of an appropriately substituted aniline with a thiocyanate salt in the presence of a halogen. The following is a generalized protocol that could be adapted for the synthesis of this compound from 4-methylaniline (p-toluidine).

General Experimental Protocol for the Synthesis of a 2-Aminomethylbenzothiazole Derivative

Materials:

-

Substituted aniline (e.g., 4-methylaniline)

-

Sodium thiocyanate (or potassium thiocyanate)

-

A suitable solvent (e.g., glacial acetic acid, chlorobenzene)

-

Halogen (e.g., bromine or sulfuryl chloride)

-

Base for neutralization (e.g., sodium hydroxide, ammonium hydroxide)

-

Ethanol for recrystallization

Procedure:

-

Dissolve the substituted aniline in the chosen solvent.

-

Add the thiocyanate salt to the solution.

-

Slowly add the halogenating agent (e.g., bromine in acetic acid or sulfuryl chloride) to the mixture while controlling the temperature.

-

Heat the reaction mixture under reflux for a specified period until the reaction is complete (monitoring by TLC is recommended).

-

Cool the reaction mixture and pour it into water.

-

Neutralize the solution with a base to precipitate the crude product.

-

Filter the crude product, wash it with water, and dry it.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure 2-aminomethylbenzothiazole derivative.

Analytical Methodologies

For the analysis and characterization of this compound, standard analytical techniques employed for similar organic compounds would be applicable.

Table 3: Analytical Methodologies for the Characterization of 2-Aminobenzothiazole Derivatives

| Technique | Purpose | General Protocol |

| Thin Layer Chromatography (TLC) | Reaction monitoring and purity assessment. | Use silica gel plates with a suitable eluent system (e.g., ethyl acetate/hexane mixture). Visualize spots under UV light or with a staining agent. |

| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification. | A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid is commonly used. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation. | ¹H and ¹³C NMR spectra should be recorded in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). |

| Infrared (IR) Spectroscopy | Identification of functional groups. | The sample can be analyzed as a KBr pellet or using an ATR accessory. Look for characteristic peaks for N-H, C-H, C=N, and C-S bonds. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used to determine the molecular ion peak and fragmentation pattern, confirming the molecular formula. |

| Elemental Analysis | Determination of the elemental composition. | Provides the percentage of carbon, hydrogen, nitrogen, and sulfur, which can be compared with the theoretical values for the molecular formula. |

Biological Activity and Signaling Pathways

Specific information regarding the biological activity and signaling pathways of this compound is not available in the reviewed literature. However, the 2-aminobenzothiazole scaffold is a known pharmacophore present in a variety of biologically active compounds. Derivatives of 2-aminobenzothiazole have been reported to exhibit a wide range of activities, including but not limited to:

-

Anticancer

-

Antimicrobial

-

Antitubercular

-

Anti-inflammatory

-

Antiviral

The mechanism of action for these activities is highly dependent on the specific substitution pattern on the benzothiazole ring. Without experimental data for this compound, any discussion of its specific biological effects or signaling pathway involvement would be speculative. Researchers interested in the bioactivity of this compound would need to perform in vitro and in vivo studies.

Visualizations

As specific signaling pathways for this compound are not known, a generalized workflow for the synthesis and characterization of a hypothetical 2-aminobenzothiazole derivative is provided below.

Caption: A general workflow for the synthesis and characterization of a 2-aminobenzothiazole derivative.

References

An In-depth Technical Guide to 2-Amino-Methyl-Benzothiazole Derivatives

A Note on Nomenclature: The specific compound "2-Amino-5-methylbenzothiazole" is not commonly cited in chemical literature. However, due to its structural similarity, this guide will focus on the well-documented and closely related isomer, 2-Amino-6-methylbenzothiazole (CAS RN: 2536-91-6) . Additionally, given the potential for ambiguity, key information for the prominent drug intermediate 2-Amino-5-methylthiazole (CAS RN: 7305-71-7) is also provided for comparative purposes.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing comprehensive data on 2-Amino-6-methylbenzothiazole, including its physicochemical properties, synthesis protocols, and applications in medicinal chemistry.

Core Compound Identification and Properties

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide range of biologically active compounds.[1][2][3] The methyl-substituted variant, 2-Amino-6-methylbenzothiazole, serves as a crucial building block in the synthesis of novel therapeutic agents.[4]

Quantitative data for 2-Amino-6-methylbenzothiazole and the related 2-Amino-5-methylthiazole are summarized below for easy comparison.

Table 1: Physicochemical Properties of 2-Amino-6-methylbenzothiazole

| Property | Value | Reference |

|---|---|---|

| CAS Number | 2536-91-6 | [5][6][7] |

| Molecular Formula | C₈H₈N₂S | [5][6][7] |

| Molecular Weight | 164.23 g/mol | [5][6][7] |

| Melting Point | 140-142 °C | [5][8] |

| Boiling Point | 322.0±35.0 °C (Predicted) | [8] |

| Density | 1.1724 (Rough Estimate) | [8] |

| pKa | 4.41±0.10 (Predicted) | [5][8] |

| Appearance | White to light yellow crystalline powder | [5] |

| Solubility | Soluble in Methanol |[5][8] |

Table 2: Physicochemical Properties of 2-Amino-5-methylthiazole

| Property | Value | Reference |

|---|---|---|

| CAS Number | 7305-71-7 | [9][10][11] |

| Molecular Formula | C₄H₆N₂S | [9][10][11] |

| Molecular Weight | 114.17 g/mol | [9][10][11] |

| Melting Point | 93-98 °C | [10][11] |

| pKa | 5.42±0.10 (Predicted) | [12] |

| Appearance | White to light yellow crystal powder | [10] |

Synthesis and Experimental Protocols

The synthesis of 2-aminobenzothiazoles is a well-established process in organic chemistry. Several methods have been reported for the synthesis of substituted 2-aminobenzothiazoles.[1]

A common and effective method for synthesizing 2-Amino-6-methylbenzothiazole involves the reaction of p-toluidine with sodium thiocyanate followed by cyclization.[14]

Experimental Protocol:

-

Step 1: Preparation of p-Tolylthiourea

-

A solution of 107 g (1 mole) of p-toluidine in 700 ml of chlorobenzene is prepared in a 3-liter three-necked, round-bottom flask equipped with a stirrer, reflux condenser, thermometer, and dropping funnel.[14]

-

Over a period of 5 minutes, 54 g (29.3 ml, 0.55 mole) of concentrated sulfuric acid is added dropwise.[14]

-

To the resulting finely divided suspension of p-toluidine sulfate, 90 g (1.1 moles) of sodium thiocyanate is added.[14]

-

The mixture is heated for 3 hours at 100°C (internal temperature) in an oil bath.[14]

-

-

Step 2: Cyclization to 2-Amino-6-methylbenzothiazole

-

The solution containing the thiourea is cooled to 30°C.[14]

-

180 g (108 ml, 1.34 moles) of sulfuryl chloride is added over a period of 15 minutes, ensuring the temperature does not exceed 50°C.[14]

-

The mixture is maintained at 50°C for 2 hours.[14]

-

The chlorobenzene is removed by filtration.[14] The solid residue is then dissolved in 1 liter of hot water, and any remaining solvent is removed with a steam current.[14]

-

The solution is filtered and made alkaline to litmus by adding 200 ml of concentrated ammonium hydroxide.[14]

-

The precipitated 2-Amino-6-methylbenzothiazole is filtered and washed with 200 ml of water.[14]

-

-

Step 3: Purification

-

The crude product is dissolved in 300 ml of hot ethanol, and 10 g of Norit (activated carbon) is added.[14]

-

The hot suspension is filtered, and the filtrate is diluted with 500 ml of hot water.[14]

-

The solution is allowed to cool, and the crystallized product is collected by filtration.[14]

-

After drying, the final product weighs between 100–105 g.[14]

-

References

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. iajesm.in [iajesm.in]

- 3. ijprajournal.com [ijprajournal.com]

- 4. nbinno.com [nbinno.com]

- 5. 2-Amino-6-methylbenzothiazole CAS#: 2536-91-6 [m.chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. 2-Amino-6-methylbenzothiazole 98 2536-91-6 [sigmaaldrich.com]

- 8. chembk.com [chembk.com]

- 9. Page loading... [wap.guidechem.com]

- 10. iconpharmachem.com [iconpharmachem.com]

- 11. 2-氨基-5-甲基噻唑 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. 2-Amino-5-methylthiazole CAS#: 7305-71-7 [m.chemicalbook.com]

- 13. 2-Amino-5-methylthiazole, 98+% | CymitQuimica [cymitquimica.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

Elucidating the Structure of 2-Amino-5-methylbenzothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 2-Amino-5-methylbenzothiazole. While direct experimental spectroscopic and crystallographic data for this specific isomer remains elusive in publicly accessible databases, this document outlines the expected analytical results based on known data of its isomers and related benzothiazole derivatives. Furthermore, it details the standard experimental protocols required for a thorough structural characterization, serving as a robust framework for researchers in organic synthesis, medicinal chemistry, and drug discovery.

Predicted Spectroscopic and Physical Data

The definitive structural confirmation of a novel or synthesized compound relies on a suite of analytical techniques. For this compound, the following data are predicted. These predictions are based on the analysis of isomers such as 2-Amino-6-methylbenzothiazole and 5-Amino-2-methylbenzothiazole, and the fundamental principles of spectroscopic interpretation.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR | Aromatic Protons: Signals expected in the range of δ 7.0-7.8 ppm. The protons on the benzene ring will exhibit splitting patterns (doublets, singlets) depending on their coupling with adjacent protons. A singlet for the proton at C4, a doublet for the proton at C6, and a doublet for the proton at C7 are anticipated. Amino Protons (-NH₂): A broad singlet is expected, with a chemical shift that can vary depending on the solvent and concentration, typically in the range of δ 4.5-6.0 ppm. Methyl Protons (-CH₃): A sharp singlet is expected around δ 2.3-2.5 ppm. |

| ¹³C NMR | Aromatic Carbons: Signals for the carbons of the benzothiazole ring system are expected in the range of δ 110-155 ppm. The carbon bearing the amino group (C2) would appear further downfield. Methyl Carbon (-CH₃): A signal for the methyl carbon is expected in the aliphatic region, around δ 20-25 ppm. |

| FTIR | N-H Stretching: A pair of bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine. C=N Stretching: A characteristic absorption band around 1630-1650 cm⁻¹ for the imine bond within the thiazole ring. C-H Stretching (Aromatic): Bands above 3000 cm⁻¹. C-H Stretching (Aliphatic): Bands below 3000 cm⁻¹. C-C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region. |

| Mass Spec. | Molecular Ion Peak (M⁺): An exact mass peak corresponding to the molecular formula C₈H₈N₂S. The nominal mass would be 164 g/mol . Fragmentation patterns would likely involve the loss of the amino group and cleavage of the thiazole ring. |

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₈H₈N₂S |

| Molecular Weight | 164.23 g/mol |

| CAS Number | 13382-43-9 (for 5-Amino-2-methylbenzothiazole, isomer) |

| Appearance | Expected to be a crystalline solid. |

Experimental Protocols for Structure Elucidation

The following sections detail the standard operating procedures for the key analytical techniques required to confirm the structure of this compound.

Synthesis of this compound

A common route for the synthesis of 2-aminobenzothiazoles is the reaction of a substituted aniline with a thiocyanating agent. For this compound, the synthesis would typically involve the reaction of 4-methylaniline with sodium thiocyanate in the presence of bromine.

Protocol:

-

Dissolution: Dissolve 4-methylaniline in a suitable solvent such as glacial acetic acid.

-

Thiocyanation: Add a solution of sodium thiocyanate in the same solvent to the aniline solution and cool the mixture in an ice bath.

-

Bromination: Slowly add a solution of bromine in glacial acetic acid to the cooled mixture with constant stirring.

-

Reaction: Allow the reaction to proceed at a controlled temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Pour the reaction mixture into a beaker of crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the crude product.

-

Purification: Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Caption: Synthetic workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.

¹H and ¹³C NMR Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

-

Spectral Analysis: Analyze the chemical shifts, integration (for ¹H), and coupling patterns to assign the signals to the respective protons and carbons in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Protocol (Attenuated Total Reflectance - ATR):

-

Instrument Background: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Protocol (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Single-Crystal X-ray Diffraction

This technique provides the definitive three-dimensional structure of a crystalline solid.

Protocol:

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution.

-

Crystal Mounting: Mount a suitable single crystal on a goniometer head.

-

Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.

-

Structure Validation: Validate the final crystal structure using crystallographic software.

An In-Depth Technical Guide on 2-Amino-5-methylbenzothiazole: Synthesis, History, and Characterization

Disclaimer: The historical record detailing the specific discovery of 2-Amino-5-methylbenzothiazole is not well-documented in readily available scientific literature. This guide, therefore, provides a comprehensive overview of the historical context of the broader 2-aminobenzothiazole class of compounds, which encompasses the synthesis and understanding of its various derivatives, including the 5-methyl substituted variant.

Introduction

2-Aminobenzothiazoles are a significant class of heterocyclic compounds characterized by a fused benzene and thiazole ring system with an amino group at the 2-position. This structural motif is a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Derivatives of 2-aminobenzothiazole have garnered substantial interest due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The position of substituents on the benzene ring, such as the methyl group in this compound, plays a crucial role in modulating the compound's physicochemical properties and biological activity.

Historical Context and Discovery

The development of synthetic routes to 2-aminobenzothiazoles in the late 19th and early 20th centuries was a pivotal achievement in heterocyclic chemistry. While a singular "discovery" of this compound is not explicitly recorded, its existence is a direct result of these foundational synthetic methods.

One of the earliest and most notable methods is the Hugershoff reaction , first described in 1901. This reaction involves the oxidative cyclization of N-arylthioureas using bromine in an inert solvent like chloroform.[4][5] The versatility of the Hugershoff synthesis allowed for the preparation of a wide array of substituted 2-aminobenzothiazoles by simply varying the substituents on the starting aniline derivative.

Another significant early contribution was the Kaufmann synthesis , which involves the reaction of an aniline with potassium thiocyanate and bromine in acetic acid.[6] This method also provided a viable pathway to various substituted 2-aminobenzothiazoles.

The synthesis of this compound would have been achieved through the application of these established methods, likely using 4-methylaniline (p-toluidine) as a starting material. The historical significance of this compound is therefore intrinsically linked to the broader exploration and development of the 2-aminobenzothiazole scaffold for various chemical and pharmaceutical applications.

Physicochemical and Characterization Data

Quantitative data for the specific isomer this compound is sparse in the literature. However, data for the closely related isomers, 5-Amino-2-methylbenzothiazole and 2-Amino-6-methylbenzothiazole, are available and provide an indication of the expected properties.

| Property | 5-Amino-2-methylbenzothiazole dihydrochloride[7] | 2-Amino-6-methylbenzothiazole |

| CAS Number | 32770-99-3 | 2536-91-6 |

| Molecular Formula | C₈H₈N₂S · 2HCl | C₈H₈N₂S |

| Molecular Weight | 237.15 g/mol | 164.23 g/mol |

| Appearance | Powder | - |

| Melting Point | 249-250 °C (decomposes) | 140-142 °C |

| Assay | 97% | 98% |

Key Experimental Protocols

While a specific protocol for the initial synthesis of this compound is not available, the following is a representative experimental protocol for the Hugershoff synthesis of a substituted 2-aminobenzothiazole. This method would be analogous to the synthesis of the target compound from N-(4-methylphenyl)thiourea.

General Protocol for the Hugershoff Synthesis of 2-Aminobenzothiazoles

This protocol is adapted from established literature on the synthesis of optically active 2-aminobenzothiazole derivatives.[8]

Materials:

-

N-(4-methylphenyl)thiourea

-

Chloroform (anhydrous)

-

Bromine

-

Ammonia solution

Procedure:

-

A solution of N-(4-methylphenyl)thiourea in anhydrous chloroform is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

The flask is cooled in an ice bath.

-

A solution of bromine in chloroform is added dropwise to the stirred thiourea solution. The reaction is typically exothermic and the temperature should be maintained below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by thin-layer chromatography).

-

The resulting precipitate, the hydrobromide salt of the 2-aminobenzothiazole, is collected by filtration.

-

The solid is then treated with a dilute ammonia solution to neutralize the salt and liberate the free base.

-

The crude this compound is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Synthesis and Logical Workflow Diagrams

The synthesis of this compound can be visualized through the following workflows.

Hugershoff Synthesis Pathway

Caption: Hugershoff synthesis of this compound.

General Synthetic Workflow

Caption: General workflow for the synthesis and characterization.

Conclusion

While the specific historical details of the discovery of this compound remain elusive, its synthesis and existence are a direct consequence of the pioneering work in the field of heterocyclic chemistry, particularly the development of robust methods for constructing the 2-aminobenzothiazole scaffold. The continued interest in this class of compounds for drug discovery and materials science underscores the importance of these foundational synthetic strategies. Further research into the specific biological activities and applications of the 5-methyl isomer could reveal unique properties and potential uses in various scientific and industrial fields.

References

- 1. researchgate.net [researchgate.net]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Bioactive 2-(Arylamino)thiazolo[5,4-f]-quinazolin-9-ones via the Hügershoff Reaction or Cu- Catalyzed Intramolecular C-S Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An efficient one-pot synthesis of 2-aminobenzothiazoles from substituted anilines using benzyltrimethylammonium dichlor… [ouci.dntb.gov.ua]

- 6. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-アミノ-2-メチルベンゾチアゾール 二塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 2-Amino-5-methylbenzothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the spectral data for 2-Amino-5-methylbenzothiazole, a heterocyclic amine of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectral data for this compound in publicly accessible databases, this document presents a detailed analysis of closely related and structurally analogous compounds. This comparative approach allows for a robust estimation of the expected spectral characteristics. The guide includes tabulated NMR and IR data, along with mass spectrometry fragmentation patterns for analogous compounds. Detailed, standardized experimental protocols for acquiring such spectra are also provided. Furthermore, a logical workflow for the spectral analysis of a synthesized compound is visualized using a Graphviz diagram.

Introduction to this compound

This compound is a derivative of the benzothiazole heterocyclic system, which is a core structure in numerous pharmacologically active molecules and functional materials. The substitution pattern, with an amino group at the 2-position and a methyl group at the 5-position, significantly influences its electronic properties, reactivity, and biological activity. Accurate spectral characterization is paramount for confirming the identity and purity of this compound in research and development settings.

Spectral Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound (based on analogs)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.4-7.6 | d | 1H | Aromatic H (H-7) |

| ~7.2-7.3 | d | 1H | Aromatic H (H-4) |

| ~7.0-7.1 | dd | 1H | Aromatic H (H-6) |

| ~5.0-6.0 | br s | 2H | -NH₂ |

| ~2.4 | s | 3H | -CH₃ |

Note: Predicted values are based on the analysis of 2-aminobenzothiazole and substituted aniline derivatives. The solvent is assumed to be DMSO-d₆.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~165-170 | C2 (C=N) |

| ~150-155 | C7a |

| ~130-135 | C3a |

| ~130-135 | C5 |

| ~120-125 | C6 |

| ~120-125 | C4 |

| ~115-120 | C7 |

| ~20-25 | -CH₃ |

Note: Predicted values are based on known shifts for benzothiazole derivatives.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Key IR Absorption Bands for this compound (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (amino group) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2950-2850 | Medium | Aliphatic C-H stretching (methyl group) |

| 1640-1610 | Strong | C=N stretching (thiazole ring) |

| 1600-1550 | Medium | N-H bending (amino group) |

| 1500-1400 | Medium | Aromatic C=C stretching |

| 850-800 | Strong | C-H out-of-plane bending (substituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₈H₈N₂S), the expected molecular ion peak [M]⁺ would be at m/z 164.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Interpretation |

| 164 | [M]⁺ (Molecular Ion) |

| 149 | [M - CH₃]⁺ |

| 137 | [M - HCN]⁺ |

| 122 | [M - CH₃ - HCN]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the instrument for optimal resolution.

-

Acquire the spectrum using a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

-

Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

Solid State (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background spectrum.

-

Typically, spectra are recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

Direct Infusion: Introduce the sample solution directly into the ion source at a constant flow rate.

-

LC-MS: Inject the sample onto a liquid chromatography (LC) column to separate it from any impurities before it enters the mass spectrometer.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

For fragmentation studies (MS/MS), select the molecular ion peak and subject it to collision-induced dissociation (CID).

-

Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the synthesis and spectral characterization of a target compound like this compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectral characteristics of this compound based on data from analogous compounds. The provided experimental protocols offer standardized methods for obtaining high-quality spectral data for this and similar molecules. The workflow diagram serves as a useful visual aid for planning and executing the synthesis and characterization of novel compounds. For definitive structural confirmation, the synthesis of this compound and the subsequent acquisition of its experimental spectral data are essential.

The Untapped Therapeutic Potential of 2-Amino-5-methylbenzothiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold, a privileged heterocyclic system, has long been a focal point in medicinal chemistry due to its wide spectrum of pharmacological activities. Among its numerous derivatives, the 2-aminobenzothiazole core has proven to be a particularly fruitful starting point for the development of novel therapeutic agents. This technical guide delves into the potential biological activities of a specific subclass: 2-amino-5-methylbenzothiazole derivatives. While research on this precise substitution pattern is emerging, this document will also draw upon the wealth of data available for the broader class of 2-aminobenzothiazole and 5-substituted derivatives to infer potential therapeutic applications, mechanisms of action, and future research directions. This guide aims to provide a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways to aid in the exploration of this promising class of compounds.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of the 2-aminobenzothiazole scaffold have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines.[1][2][3] The primary mechanisms of action often involve the modulation of critical signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR and VEGFR-2 pathways.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various 2-aminobenzothiazole derivatives against several cancer cell lines. It is important to note that while specific data for this compound derivatives is limited in the current literature, the data for other substituted analogs provide valuable insights into the potential potency of this subclass.

| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |

| OMS5 (4-nitroaniline derivative) | A549 (Lung Cancer) | 22.13 | [1] |

| MCF-7 (Breast Cancer) | 24.31 | [1] | |

| OMS14 (piperazine-4-nitroaniline derivative) | A549 (Lung Cancer) | 61.03 | [1] |

| MCF-7 (Breast Cancer) | 27.08 | [1] | |

| Compound 13 | HCT116 (Colon Cancer) | 6.43 ± 0.72 | [2] |

| A549 (Lung Cancer) | 9.62 ± 1.14 | [2] | |

| A-375 (Melanoma) | 8.07 ± 1.36 | [2] | |

| Compound 20 (Thiazolidinedione hybrid) | HepG2 (Liver Cancer) | 9.99 | [2] |

| HCT-116 (Colon Cancer) | 7.44 | [2] | |

| MCF-7 (Breast Cancer) | 8.27 | [2] | |

| Compound with 6-methylbenzothiazole motif | VEGFR-2 Kinase | 0.6 | [2] |

Signaling Pathways in Cancer

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development. Several 2-aminobenzothiazole derivatives have been shown to inhibit components of this pathway.[1]

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of 2-aminobenzothiazole derivatives.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a key strategy in cancer therapy. A derivative containing a 6-methylbenzothiazole motif has shown potent inhibition of VEGFR-2.[2]

Caption: VEGFR-2 signaling pathway and the inhibitory action of 2-aminobenzothiazole derivatives.

Antimicrobial Activity: A New Frontier

The rise of antimicrobial resistance has created an urgent need for novel antibacterial and antifungal agents. The 2-aminobenzothiazole scaffold has emerged as a promising platform for the development of such agents. Notably, recent research has specifically highlighted the potential of 5-substituted 2-aminobenzothiazole derivatives as potent inhibitors of bacterial DNA gyrase B, an essential enzyme for bacterial DNA replication.[4]

Quantitative Antimicrobial Activity Data

The following table presents the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC) of selected 2-aminobenzothiazole derivatives against various microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Compound E (5-substituted derivative) | S. aureus | < 0.03 | [4] |

| E. faecium | < 0.03 | [4] | |

| E. coli | 4 | [4] | |

| A. baumannii | 16 | [4] | |

| P. aeruginosa | 16 | [4] | |

| K. pneumoniae | 4 | [4] | |

| Derivative 46a/46b (Schiff base analogues) | E. coli | 15.62 | [5] |

| P. aeruginosa | 15.62 | [5] | |

| Derivative 83a (Phenyl urea analogue) | E. faecalis | 8 | [5] |

| Derivative 107b (Furan hybrid) | S. cerevisiae | 1.6 (µM) | [5] |

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key component of numerous diseases, including arthritis, inflammatory bowel disease, and even cancer. Several 2-aminobenzothiazole derivatives have demonstrated significant anti-inflammatory properties in preclinical models.[6][7][8]

Quantitative Anti-inflammatory Activity Data

The table below summarizes the in vivo anti-inflammatory activity of 2-aminobenzothiazole derivatives in the carrageenan-induced paw edema model.

| Compound/Derivative | Dose (mg/kg) | Inhibition of Edema (%) | Time Point (h) | Reference |

| Bt2 (5-chloro) | 100 | Comparable to Diclofenac | 3 | [6] |

| Bt7 (6-methoxy) | 100 | Comparable to Diclofenac | 3 | [6] |

| 17c | Not specified | 72, 76, 80 | 1, 2, 3 | [8] |

| 17i | Not specified | 64, 73, 78 | 1, 2, 3 | [8] |

Experimental Protocols

Synthesis of this compound Derivatives

A general and common method for the synthesis of the 2-aminobenzothiazole core structure is through the electrophilic cyclization of a substituted aniline.

Workflow for the Synthesis of 2-Aminobenzothiazole Derivatives

Caption: General workflow for the synthesis of this compound.

Detailed Protocol:

-

Dissolve 4-methylaniline (1 equivalent) in glacial acetic acid.

-

Cool the solution to below 10°C in an ice bath.

-

Add ammonium thiocyanate (2 equivalents) to the solution and stir until fully dissolved.

-

Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise, ensuring the temperature remains below 10°C.

-

After the addition is complete, stir the reaction mixture at room temperature for several hours.

-

Pour the reaction mixture into ice-cold water.

-

Filter the resulting precipitate, wash it thoroughly with water, and then recrystallize from a suitable solvent (e.g., ethanol) to yield the purified this compound.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for MTT Assay

Caption: Workflow for determining anticancer activity using the MTT assay.

Detailed Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete growth medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5%. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema

This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of compounds.

Detailed Protocol:

-

Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.

-

Compound Administration: Administer the test compounds (this compound derivatives) orally or intraperitoneally at a specific dose (e.g., 100 mg/kg). A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug like diclofenac sodium.

-

Induction of Inflammation: After a set time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Conclusion and Future Directions

The 2-aminobenzothiazole scaffold continues to be a source of promising lead compounds with diverse biological activities. While the specific exploration of this compound derivatives is in its nascent stages, the available data for structurally related compounds strongly suggests their potential as anticancer, antimicrobial, and anti-inflammatory agents. The presence of the methyl group at the 5-position can influence the electronic and steric properties of the molecule, potentially leading to enhanced activity and selectivity.

Future research should focus on the targeted synthesis and comprehensive biological evaluation of a library of this compound derivatives. This should include:

-

Broad-spectrum in vitro screening against a panel of cancer cell lines, bacterial strains, and fungal pathogens to identify lead compounds.

-

In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by these derivatives.

-

Structure-activity relationship (SAR) studies to optimize the potency and selectivity of the lead compounds.

-

In vivo efficacy and safety studies in relevant animal models to assess their therapeutic potential.

By systematically exploring this chemical space, the scientific community can unlock the full therapeutic potential of this compound derivatives and contribute to the development of novel and effective treatments for a range of human diseases.

References

- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sphinxsai.com [sphinxsai.com]

- 7. researchgate.net [researchgate.net]

- 8. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reaction Mechanism of 2-Amino-5-methylbenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-methylbenzothiazole is a heterocyclic amine containing a fused benzene and thiazole ring system. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active compounds. A thorough understanding of its reaction mechanisms is crucial for the rational design and synthesis of novel derivatives with desired pharmacological properties. This technical guide provides a detailed exploration of the synthesis and key reaction mechanisms of this compound, supported by experimental protocols and quantitative data.

Synthesis of this compound

The most common and well-established method for the synthesis of 2-aminobenzothiazoles is the Hugerschoff reaction. This reaction involves the oxidative cyclization of an arylthiourea derivative. For this compound, the synthesis starts from 4-methylaniline (p-toluidine).

Hugerschoff Reaction Mechanism

The reaction proceeds through the following key steps:

-

Thiocyanation of p-toluidine: p-Toluidine reacts with a thiocyanate salt (e.g., ammonium or sodium thiocyanate) in the presence of an acid to form the corresponding N-(4-methylphenyl)thiourea.

-

Oxidative Cyclization: The arylthiourea intermediate undergoes an intramolecular electrophilic cyclization initiated by an oxidizing agent, typically bromine or sulfuryl chloride. The electrophilic sulfur attacks the aromatic ring, leading to the formation of the benzothiazole ring system.

A general workflow for this synthesis is depicted below.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of 2-Amino-6-methylbenzothiazole (a close analog)[1]

A detailed protocol for the synthesis of the closely related isomer, 2-amino-6-methylbenzothiazole, is provided here as a representative example.

Materials:

-

p-Toluidine

-

Chlorobenzene

-

Concentrated Sulfuric Acid

-

Sodium Thiocyanate

-

Sulfuryl Chloride

-

Concentrated Ammonium Hydroxide

-

Ethanol

-

Norit (activated carbon)

Procedure:

-

A suspension of 1 mole of p-toluidine in 600 ml of chlorobenzene is prepared in a 2-liter round-bottom flask. 0.55 mole of concentrated sulfuric acid is added dropwise.

-

To the resulting suspension of p-toluidine sulfate, 1.1 moles of sodium thiocyanate is added, and the mixture is heated at 100°C for 3 hours.

-

The solution containing the newly formed p-tolylthiourea is cooled to 30°C.

-

1.34 moles of sulfuryl chloride is added over 15 minutes, ensuring the temperature does not exceed 50°C. The mixture is maintained at 50°C for 2 hours.

-

The chlorobenzene is removed by filtration.

-

The filtrate is made alkaline with concentrated ammonium hydroxide.

-

The precipitated 2-amino-6-methylbenzothiazole is filtered and washed with water.

-

The crude product is dissolved in hot ethanol, treated with Norit, and filtered.

-

The filtrate is diluted with hot water, stirred vigorously, and chilled to induce crystallization.

-

The pale yellow granular product is filtered, washed with 30% ethanol, and dried.

Quantitative Data:

| Compound | Starting Material | Yield (%) | Melting Point (°C) |

| 2-Amino-6-methylbenzothiazole | p-Toluidine | 64-67 | 135-136[1] |

| N-(p-tolyl)thiourea (intermediate) | p-Toluidine | 84 | 188-189[1] |

Key Reaction Mechanisms

This compound undergoes several characteristic reactions, including electrophilic substitution on the benzene ring and reactions involving the amino group.

Electrophilic Aromatic Substitution: Bromination

The benzothiazole ring is susceptible to electrophilic attack. The position of substitution is directed by the activating amino group and the methyl group. Bromination is a typical example of an electrophilic aromatic substitution reaction.

Mechanism:

-

Generation of Electrophile: Bromine acts as the electrophile.

-

Nucleophilic Attack: The electron-rich benzene ring of this compound attacks the bromine molecule. The amino group at position 2 and the methyl group at position 5 are ortho-, para-directing. Therefore, the substitution is expected to occur at positions 4, 6, or 7. Steric hindrance from the fused thiazole ring and the methyl group will influence the final regioselectivity.

-

Deprotonation: A base removes a proton from the intermediate carbocation to restore aromaticity.

Caption: Electrophilic bromination of this compound.

Diazotization of the Amino Group

The primary amino group at the 2-position can be converted into a diazonium salt by treatment with nitrous acid (usually generated in situ from sodium nitrite and a strong acid) at low temperatures. This diazonium salt is a versatile intermediate for further synthetic transformations.

Mechanism:

-

Formation of Nitrous Acid: Sodium nitrite reacts with a strong acid (e.g., HCl) to form nitrous acid (HNO₂).

-

Formation of the Nitrosonium Ion: Protonation of nitrous acid followed by the loss of a water molecule generates the nitrosonium ion (NO⁺), which is a potent electrophile.

-

Nucleophilic Attack: The amino group of this compound attacks the nitrosonium ion.

-

Proton Transfer and Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the diazonium salt.

Caption: Diazotization of this compound.

Experimental Protocol: Diazotization and Azo Coupling of 2-Aminobenzothiazole (General Procedure)

This protocol outlines the general steps for the diazotization of a 2-aminobenzothiazole and subsequent azo coupling to form an azo dye.

Materials:

-

2-Aminobenzothiazole derivative

-

Concentrated Hydrochloric Acid or Sulfuric Acid

-

Sodium Nitrite

-

Coupling agent (e.g., a phenol or an aromatic amine)

-

Sodium Hydroxide or Sodium Acetate

Procedure:

Part A: Diazotization

-

Dissolve the 2-aminobenzothiazole derivative in a cold solution of concentrated acid (e.g., HCl or H₂SO₄) and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature between 0-5 °C with constant stirring.

-

Stir the mixture for an additional 15-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting solution should be used immediately in the next step.

Part B: Azo Coupling

-

Prepare a solution of the coupling agent (e.g., phenol dissolved in aqueous sodium hydroxide or an aromatic amine in an acidic solution).

-

Cool the solution of the coupling agent to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution from Part A to the cold solution of the coupling agent with vigorous stirring.

-

Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours.

-

Adjust the pH of the reaction mixture as needed to facilitate the precipitation of the azo dye.

-

Collect the precipitated dye by filtration, wash with cold water, and dry.

Spectroscopic Data

Due to the limited availability of specific experimental data for this compound, the following table provides data for the closely related and commercially available analog, 2-Amino-5-methylthiazole, for reference.

| Spectroscopic Data | 2-Amino-5-methylthiazole |

| ¹H NMR (DMSO-d₆, δ ppm) | 6.91 (s, 2H, NH₂), 2.32 (s, 3H, CH₃)[2] |

| ¹³C NMR (DMSO-d₆, δ ppm) | Data not readily available in searched sources. |

| IR (cm⁻¹) | 3407 (NH₂), 1684 (C=O of a derivative)[2] |

| Mass Spectrum (m/z) | 114 (M⁺)[3] |

Conclusion

This technical guide has provided a detailed overview of the synthesis and key reaction mechanisms of this compound. The Hugerschoff reaction remains a fundamental method for its synthesis, while electrophilic substitution and diazotization represent important pathways for its further functionalization. The provided experimental protocols and data, though in some cases for closely related analogs, offer a solid foundation for researchers working with this important heterocyclic scaffold. Further investigation into the specific quantitative aspects and reaction kinetics of this compound will undoubtedly contribute to the development of new and potent therapeutic agents.

References

The Pivotal Role of 2-Amino-5-methylbenzothiazole in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-5-methylbenzothiazole scaffold, a prominent member of the 2-aminobenzothiazole class of heterocyclic compounds, has garnered significant attention in the field of medicinal chemistry. Its versatile structure serves as a privileged core for the design and synthesis of novel therapeutic agents with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound and its derivatives, with a focus on their applications in oncology and infectious diseases.

Anticancer Activity of this compound Derivatives

Derivatives of 2-aminobenzothiazole have demonstrated considerable promise as anticancer agents, targeting a variety of signaling pathways implicated in tumor progression and cell proliferation.[1] The addition of a methyl group at the 5-position of the benzothiazole ring can influence the molecule's lipophilicity and electronic properties, potentially enhancing its interaction with biological targets.

Quantitative Analysis of Anticancer Potency

The following table summarizes the in vitro anticancer activity of various 2-aminobenzothiazole derivatives against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit 50% of a biological process, are presented.

| Compound ID | Target/Cell Line | Cancer Type | IC50 (µM) | Key Structural Features & SAR Insights | Reference(s) |

| OMS5 | A549 | Lung Cancer | 22.13 | 4-nitroaniline moiety attached to the 2-aminobenzothiazole core. | [2][3] |

| OMS5 | MCF-7 | Breast Cancer | 39.51 | Potent activity, though not primarily through PI3Kγ inhibition. | [2][3] |

| OMS14 | A549 | Lung Cancer | 34.09 | Contains a piperazine-4-nitroaniline substituent. | [2][3] |

| OMS14 | MCF-7 | Breast Cancer | 61.03 | Demonstrates significant inhibition of PIK3CD/PIK3R1. | [2][3] |

| Compound 13 | HCT116 | Colon Carcinoma | 6.43 | N/A | [2] |

| Compound 13 | A549 | Lung Cancer | 9.62 | N/A | [2] |

| Compound 13 | A375 | Malignant Melanoma | 8.07 | N/A | [2] |

| Compound 20 | HepG2 | Liver Cancer | 9.99 | Thiazolidinedione (TZD) hybrid. | [1] |

| Compound 20 | HCT-116 | Colon Carcinoma | 7.44 | Substitution on the phenyl ring enhances activity. | [1] |

| Compound 20 | MCF-7 | Breast Cancer | 8.27 | Potent VEGFR-2 inhibitor (IC50 = 0.15 µM). | [1] |

| Compound 21 | HepG2 | Liver Cancer | 12.14 | Cyanothiouracil (CT) hybrid. | [1] |

| Compound 21 | HCT-116 | Colon Carcinoma | 11.21 | Methyl group on the phenyl ring is optimal. | [1] |

| Compound 21 | MCF-7 | Breast Cancer | 10.34 | Potent VEGFR-2 inhibitor (IC50 = 0.19 µM). | [1] |

| Compound 24 | C6 | Rat Glioma | 4.63 | Contains a 1,3,4-oxadiazole moiety. | [1] |

| Compound 24 | A549 | Human Lung Adenocarcinoma | 39.33 | N/A | [1] |

| Compound 54 | PI3Kα | Kinase Target | 0.00103 | Targets PI3Kα kinase. | [1] |

| Compound 12 | EGFR | Kinase Target | 0.096 | Potent EGFR inhibitor. | [1] |

| Compound 12 | MCF-7 | Breast Cancer | 2.49 | Active against mutant EGFR. | [1] |

| Compound 19 | VEGFR-2 | Kinase Target | 0.5 | Potent VEGFR-2 inhibitor. | [1] |

Note: The table includes data for various 2-aminobenzothiazole derivatives to illustrate the broader potential of the scaffold.

Antimicrobial Activity of this compound Derivatives

The rise of antimicrobial resistance has spurred the search for new and effective therapeutic agents.[4] The 2-aminobenzothiazole scaffold has emerged as a promising platform for the development of novel antibacterial and antifungal compounds.

Quantitative Analysis of Antimicrobial Potency

The following table presents the in vitro antimicrobial activity of selected 2-aminobenzothiazole derivatives, with the Minimum Inhibitory Concentration (MIC) indicating the lowest concentration of the drug that inhibits the visible growth of a microorganism.

| Compound ID | Microorganism | Type | MIC (µg/mL) | Key Structural Features & SAR Insights | Reference(s) |

| Compound 1 | Staphylococcus aureus (ATCC 25923) | Gram-positive Bacteria | 2.9 µM | N,N-disubstituted 2-aminobenzothiazole. N-propyl imidazole moiety is critical for activity. | [5] |

| Compound 46a/46b | Escherichia coli | Gram-negative Bacteria | 15.62 | Schiff base analogues. Hydroxyl group at the 2nd position of the benzylidene ring improves activity. | [6] |

| Compound 46a/46b | Pseudomonas aeruginosa | Gram-negative Bacteria | 15.62 | Schiff base analogues. Hydroxyl group at the 2nd position of the benzylidene ring improves activity. | [6] |

| Compound 107b | Saccharomyces cerevisiae | Fungus | 1.6 µM | 2,5-disubstituted furan benzothiazole derivative. | [6] |

| Compound 107d | Saccharomyces cerevisiae | Fungus | 3.13 µM | 2,5-disubstituted furan benzothiazole derivative. | [6] |

| Compound 159 | Staphylococcus aureus | Gram-positive Bacteria | 6.25 | Benzothiazole-thiophene derivative. Chloro group at the 5th position enhances activity. | [6] |

| Compound 9d | Various Bacteria | Gram-positive/negative | 4-10 µmol L⁻¹ | Pyrrolo[2,1-b][1][4]benzothiazole derivative with a p-fluorophenyl substituent. | [7] |

| Compound 16c | Staphylococcus aureus | Gram-positive Bacteria | 0.025 mM | 4-(benzo[d]thiazole-2-yl)-5-aryl-1H-pyrazol-3(2H)-one derivative. | [8] |

| Compound 8 | Pseudomonas aeruginosa (Resistant) | Gram-negative Bacteria | 0.06 mg/mL | 6-CN benzothiazole based thiazolidinone. | [9] |

Note: The table includes data for various 2-aminobenzothiazole derivatives to illustrate the broader potential of the scaffold.

Key Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and the development of targeted therapies.

VEGFR-2 Signaling Pathway in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[1] Inhibition of VEGFR-2 is a well-established strategy in cancer therapy.

PI3K/Akt/mTOR Signaling Pathway in Cell Survival

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[3] Its dysregulation is a common feature in many cancers, making it an attractive target for therapeutic intervention.

CDK2 Signaling Pathway in Cell Cycle Regulation

Cyclin-dependent kinase 2 (CDK2) plays a vital role in the regulation of the cell cycle, particularly at the G1/S transition.[3] Aberrant CDK2 activity is frequently observed in cancer, leading to uncontrolled cell division.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation of the biological activities of this compound derivatives.

General Synthesis of 2-Amino-6-methylbenzothiazole

This protocol describes a common method for the synthesis of 2-amino-6-methylbenzothiazole, a close structural analog of this compound.

-

Preparation of p-tolylthiourea: Dissolve p-toluidine in a suitable solvent like chlorobenzene. Add concentrated sulfuric acid dropwise, followed by sodium thiocyanate. Heat the mixture to form p-tolylthiourea.

-

Cyclization: Cool the solution containing the thiourea and add sulfuryl chloride dropwise, maintaining the temperature below 50°C. After the reaction is complete, remove the solvent by filtration.

-

Isolation and Purification: Dissolve the solid residue in hot water and remove any remaining solvent with steam. Filter the solution and make it alkaline with concentrated ammonium hydroxide to precipitate the 2-amino-6-methylbenzothiazole. The crude product is then purified by recrystallization from a suitable solvent such as ethanol.

MTT Assay for Cell Viability and Cytotoxicity Screening

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of approximately 5,000 to 10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 2-aminobenzothiazole derivative and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Formazan Solubilization: Living cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay determines the direct inhibitory activity of a compound against the VEGFR-2 kinase.

-

Reaction Setup: In a 384-well plate, add the diluted test compound, recombinant VEGFR-2 kinase, and its specific substrate in a kinase assay buffer.

-

Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at room temperature for a predetermined time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of ATP consumed, which is inversely proportional to the kinase activity. This is often done using a luminescence-based assay kit (e.g., ADP-Glo™).

-

Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

-

Serial Dilution: Prepare two-fold serial dilutions of the 2-aminobenzothiazole derivative in a suitable broth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

-

Inoculation: Inoculate each well containing the serially diluted compound with the prepared microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The this compound scaffold represents a highly valuable and versatile platform in medicinal chemistry. Its derivatives have demonstrated significant potential as anticancer and antimicrobial agents, with promising activity against a range of targets and pathogens. The structure-activity relationship studies indicate that strategic modifications to the core structure can lead to the development of potent and selective therapeutic agents. The experimental protocols and an understanding of the key signaling pathways outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of this important class of compounds. Continued research into the synthesis of novel derivatives and a deeper understanding of their mechanisms of action will undoubtedly pave the way for the development of new and effective treatments for cancer and infectious diseases.

References

- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]